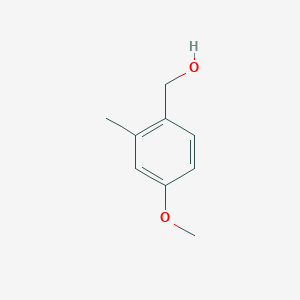
4'-Phenoxy-2,2,2-trifluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Phenoxy-2,2,2-trifluoroacetophenone is a synthetic organic compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol It is characterized by the presence of a trifluoromethyl group attached to an acetophenone backbone, with a phenoxy group at the para position
Preparation Methods
The synthesis of 4’-Phenoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4-phenoxybenzoic acid with trifluoromethylating agents. One common method includes the use of trifluoroacetic anhydride and (trifluoromethyl)trimethylsilane in the presence of a base such as cesium fluoride and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere at elevated temperatures (around 120°C) for several hours, resulting in the formation of the desired product with a high yield .
Chemical Reactions Analysis
4’-Phenoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the phenoxy group can be replaced by other substituents.
Cycloaddition: It can form hydrazone derivatives that participate in [3+2] cycloaddition reactions with nitrile ylides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Phenoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Phenoxy-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
4’-Phenoxy-2,2,2-trifluoroacetophenone can be compared with other trifluoromethyl ketones, such as:
2,2,2-Trifluoroacetophenone: Lacks the phenoxy group, making it less versatile in certain applications.
4’-Methyl-2,2,2-trifluoroacetophenone: Contains a methyl group instead of a phenoxy group, affecting its chemical reactivity and applications.
4’-Bromo-2,2,2-trifluoroacetophenone:
The unique combination of the trifluoromethyl and phenoxy groups in 4’-Phenoxy-2,2,2-trifluoroacetophenone imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUPYEQECLOWED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375127 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70783-32-3 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1302203.png)


![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)


![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)


